molecular formula C22H22N2O4S B2727548 N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenylethanesulfonamide CAS No. 955649-98-6

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenylethanesulfonamide

Cat. No. B2727548
CAS RN: 955649-98-6
M. Wt: 410.49
InChI Key: GZFHHZHXBGSQBJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a furan-2-carbonyl group, a tetrahydroisoquinoline group, and a phenylethanesulfonamide group .


Synthesis Analysis

While specific synthesis methods for this compound aren’t available, similar compounds are often synthesized through addition-cyclization reactions . For example, furan-2-carbonyl isothiocyanate can react with various nitrogen nucleophiles to form a new series of heterocycles .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenylethanesulfonamide:

Pharmaceutical Applications

This compound has shown potential in pharmaceutical research, particularly in the development of new drugs. Its unique structure allows it to interact with various biological targets, making it a candidate for treating diseases such as cancer, bacterial infections, and neurological disorders. Studies have demonstrated its efficacy in inhibiting certain enzymes and receptors, which are crucial in disease progression .

Antibacterial Activity

Research has indicated that this compound exhibits significant antibacterial properties. It has been tested against various drug-resistant bacterial strains, showing promising results in inhibiting their growth. This makes it a potential candidate for developing new antibiotics, especially in the fight against multi-drug-resistant bacteria .

Anticancer Research

The compound’s ability to interfere with cancer cell proliferation has been a focal point in oncology research. It has been found to induce apoptosis (programmed cell death) in cancer cells, thereby reducing tumor growth. Its mechanism involves the disruption of cellular signaling pathways that are essential for cancer cell survival .

Neuroprotective Effects

In the field of neurology, this compound has been studied for its neuroprotective effects. It has shown potential in protecting neurons from oxidative stress and inflammation, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This makes it a promising candidate for developing treatments aimed at slowing down or preventing neurodegeneration .

properties

IUPAC Name

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c25-22(21-7-4-13-28-21)24-12-10-18-8-9-20(15-19(18)16-24)23-29(26,27)14-11-17-5-2-1-3-6-17/h1-9,13,15,23H,10-12,14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZFHHZHXBGSQBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)CCC3=CC=CC=C3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenylethanesulfonamide

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